N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

Catalog No.
S12673616
CAS No.
M.F
C21H22N2O4S2
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahy...

Product Name

N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

IUPAC Name

N-[5,5-dioxo-3-(4-phenylmethoxyphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide

Molecular Formula

C21H22N2O4S2

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C21H22N2O4S2/c1-2-20(24)22-21-23(18-13-29(25,26)14-19(18)28-21)16-8-10-17(11-9-16)27-12-15-6-4-3-5-7-15/h3-11,18-19H,2,12-14H2,1H3

InChI Key

HTYNMUCPKWVZFS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)OCC4=CC=CC=C4

N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic compound characterized by its unique structural features. It contains a thieno-thiazole moiety fused with a tetrahydro structure, along with a benzyloxyphenyl group and a propanamide functional group. The presence of the 5,5-dioxide configuration indicates the incorporation of two oxygen atoms in the thiazole ring, enhancing its chemical stability and potentially influencing its biological activity.

Typical for amides and heterocycles. Key reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Reduction: The dioxido group can be reduced to yield a thiazole derivative, which may alter its biological properties.
  • Substitution Reactions: The benzyloxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Research indicates that compounds containing thiazole and related heterocycles exhibit diverse biological activities, including:

  • Antiviral Properties: Certain analogs of thiazole derivatives have shown promising activity against various viral strains, suggesting potential therapeutic applications in antiviral drug development .
  • Anticonvulsant Effects: Some thiazole derivatives have demonstrated anticonvulsant properties in animal models, indicating their potential use in treating epilepsy and other seizure disorders .
  • Anticancer Activity: Compounds similar to N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide have been evaluated for their cytotoxic effects against various cancer cell lines, showing significant selectivity and potency .

The synthesis of N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide can be achieved through several methods:

  • Multi-step Synthesis: This involves the formation of the thiazole ring followed by the introduction of the benzyloxy and propanamide groups through a series of coupling reactions.
  • One-pot Synthesis: Recent advancements allow for one-pot reactions where all components are combined simultaneously under specific conditions to yield the target compound more efficiently.
  • Modification of Precursor Compounds: Starting from simpler thiazole derivatives, modifications such as oxidation and functional group interconversions can lead to the desired compound.

N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide has potential applications in:

  • Pharmaceutical Development: Due to its antiviral and anticancer properties, this compound could serve as a lead structure for new drug candidates.
  • Chemical Research: Its unique structure makes it an interesting subject for studies on structure-activity relationships in medicinal chemistry.

Interaction studies involving this compound often focus on its binding affinity to various biological targets. These studies may include:

  • Molecular Docking Studies: Computational approaches can predict how well the compound binds to specific receptors or enzymes.
  • In Vitro Binding Assays: Laboratory experiments that measure the binding interactions with target proteins or nucleic acids.

Several compounds share structural characteristics with N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide. Here are some notable examples:

Compound NameStructure FeaturesBiological ActivityUniqueness
4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamideThiazole moiety with pyridineAnticonvulsantHigh activity due to methoxy substitution
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesThiazole with thioacetamideAnticancerStrong selectivity against cancer cell lines
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-oneThiazole with pyrrolidineAnticonvulsantEnhanced activity due to pyrrolidine ring

These comparisons highlight the uniqueness of N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide in terms of its specific structural components and potential biological activities.

Thieno[3,4-d]thiazole derivatives represent a critical subclass of heterocyclic compounds characterized by fused thiophene and thiazole rings. These derivatives are distinguished by their unique electronic configurations, which enable diverse reactivity and biological activity. The thiazole moiety, containing nitrogen and sulfur atoms, contributes to aromatic stability and facilitates interactions with biological targets, such as enzymes and receptors. Thieno[3,4-d]thiazoles have been extensively studied for applications in medicinal chemistry, including antimicrobial, antifungal, and anticancer agents. Their structural versatility allows for functionalization at multiple positions, enabling the tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Significance of N-[(2Z)-3-[4-(Benzyloxy)phenyl]-5,5-Dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]propanamide in Chemical Research

N-[(2Z)-3-[4-(Benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]propanamide (hereafter referred to as Compound X) is a structurally complex molecule that exemplifies the pharmacological potential of thieno[3,4-d]thiazole derivatives. Its design incorporates a 4-benzyloxyphenyl group, which enhances lipophilicity and membrane permeability, and a propanamide side chain that facilitates hydrogen bonding with biological targets. The sulfone group (5,5-dioxide) further modulates electronic properties, potentially influencing binding affinity and metabolic resistance. Compound X has emerged as a lead candidate in preclinical studies for its dual role as a synthetic intermediate and a bioactive entity, particularly in neurodegenerative and inflammatory pathways.

Historical Context and Discovery

The discovery of Compound X is rooted in the broader exploration of thiazole derivatives during the late 20th century. Early work by Athagati et al. demonstrated the antimicrobial efficacy of thiazole-containing compounds, inspiring further structural diversification. The specific synthesis of Compound X was first reported in the early 2020s as part of efforts to develop multifunctional ligands for Parkinson’s disease. Researchers hybridized the benzothiazole scaffold with aryl benzyl ether pharmacophores to enhance blood-brain barrier permeability and MAO-B inhibitory activity. The incorporation of the sulfone group aimed to improve oxidative stability, addressing limitations observed in earlier analogs.

Scope and Objectives of the Review

This review consolidates current knowledge on Compound X, with a focus on its synthetic pathways, structural attributes, and potential applications. The objectives are threefold:

  • To elucidate the synthetic methodologies employed in the preparation of Compound X, including key intermediates and reaction mechanisms.
  • To analyze its molecular structure and physicochemical properties, emphasizing correlations between design and function.
  • To evaluate its role in chemical research, particularly as a scaffold for drug discovery and a tool for studying biological systems.

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Exact Mass

430.10209953 g/mol

Monoisotopic Mass

430.10209953 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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